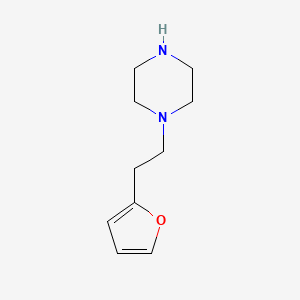
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it an efficient and widely used method .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities and improved chemical properties .
Applications De Recherche Scientifique
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: It has shown promise in the development of new drugs, particularly as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 1,2,4-triazole-containing scaffolds
- 1,2,3-triazole hybrids with amine-ester functionality
Uniqueness
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C4H5N5 |
|---|---|
Poids moléculaire |
123.12 g/mol |
Nom IUPAC |
2-(4-aminotriazol-1-yl)acetonitrile |
InChI |
InChI=1S/C4H5N5/c5-1-2-9-3-4(6)7-8-9/h3H,2,6H2 |
Clé InChI |
BCLKHZADJPIMSU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NN1CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)






![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)


![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)

